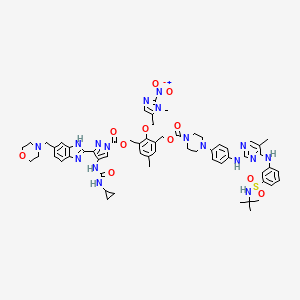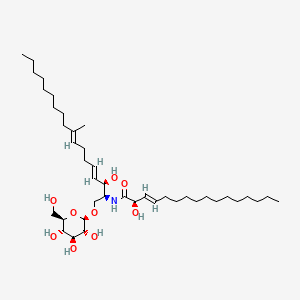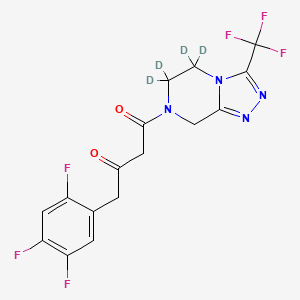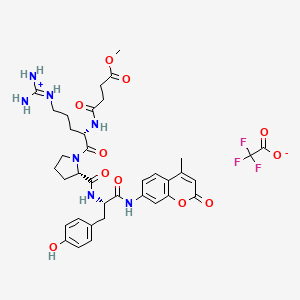
MeO-Succ-Arg-Pro-Tyr-AMC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MeO-Succ-Arg-Pro-Tyr-AMC is a sensitive fluorogenic substrate for chymotrypsin-like proteases. Upon enzymatic cleavage, it generates a bright blue fluorescent product, 7-amino-4-methylcoumarin, which can be easily detected using fluorescence spectroscopy . This compound is widely used in biochemical assays to monitor protease activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MeO-Succ-Arg-Pro-Tyr-AMC involves the stepwise assembly of the peptide chain followed by the attachment of the fluorogenic group. The general synthetic route includes:
Peptide Synthesis: The peptide chain is synthesized using solid-phase peptide synthesis (SPPS). This involves the sequential addition of protected amino acids to a resin-bound peptide chain.
Coupling of Fluorogenic Group: The fluorogenic group, 7-amino-4-methylcoumarin, is coupled to the peptide chain using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection and Cleavage: The final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure high yield and purity. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is common for the purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions
MeO-Succ-Arg-Pro-Tyr-AMC primarily undergoes enzymatic hydrolysis. The peptide bond between tyrosine and 7-amino-4-methylcoumarin is cleaved by chymotrypsin-like proteases, resulting in the release of the fluorescent product .
Common Reagents and Conditions
Enzymes: Chymotrypsin-like proteases are the primary enzymes used for the hydrolysis of this compound.
Major Products
The major product formed from the enzymatic hydrolysis of this compound is 7-amino-4-methylcoumarin, which exhibits bright blue fluorescence .
Aplicaciones Científicas De Investigación
MeO-Succ-Arg-Pro-Tyr-AMC has a wide range of applications in scientific research:
Biochemistry: It is used to monitor the activity of chymotrypsin-like proteases in various biochemical assays
Drug Discovery: The compound is employed in high-throughput screening assays to identify potential protease inhibitors
Biomedical Research: It is used to study protease activity in various biological samples, including tissues and cell lysates
Cosmetic Science: This compound has been used to investigate the protease activity in skin samples, contributing to the development of skincare products
Mecanismo De Acción
MeO-Succ-Arg-Pro-Tyr-AMC exerts its effects through enzymatic hydrolysis. The target enzyme, a chymotrypsin-like protease, cleaves the peptide bond between tyrosine and 7-amino-4-methylcoumarin. This hydrolysis results in an increase in fluorescence intensity, which can be quantitatively measured . The molecular target is the active site of the protease, where the hydrolysis reaction occurs .
Comparación Con Compuestos Similares
Similar Compounds
7-amido-4-methylcoumarin: An analogue of MeO-Succ-Arg-Pro-Tyr-AMC, used as a fluorogenic substrate for various proteases.
Boc-Leu-Arg-Arg-AMC: Another fluorogenic substrate used to monitor protease activity.
Uniqueness
This compound is unique due to its high sensitivity and specificity for chymotrypsin-like proteases. The bright blue fluorescence of the hydrolysis product allows for easy detection and quantification of protease activity .
Propiedades
Fórmula molecular |
C37H44F3N7O11 |
|---|---|
Peso molecular |
819.8 g/mol |
Nombre IUPAC |
diaminomethylidene-[(4S)-5-[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-[(4-methoxy-4-oxobutanoyl)amino]-5-oxopentyl]azanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C35H43N7O9.C2HF3O2/c1-20-17-31(46)51-28-19-22(9-12-24(20)28)39-32(47)26(18-21-7-10-23(43)11-8-21)41-33(48)27-6-4-16-42(27)34(49)25(5-3-15-38-35(36)37)40-29(44)13-14-30(45)50-2;3-2(4,5)1(6)7/h7-12,17,19,25-27,43H,3-6,13-16,18H2,1-2H3,(H,39,47)(H,40,44)(H,41,48)(H4,36,37,38);(H,6,7)/t25-,26-,27-;/m0./s1 |
Clave InChI |
WVCVZEZWYXENDS-JCVJZEPNSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC[NH+]=C(N)N)NC(=O)CCC(=O)OC.C(=O)(C(F)(F)F)[O-] |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CCC[NH+]=C(N)N)NC(=O)CCC(=O)OC.C(=O)(C(F)(F)F)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


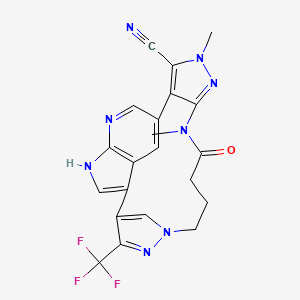
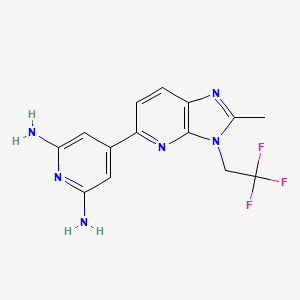
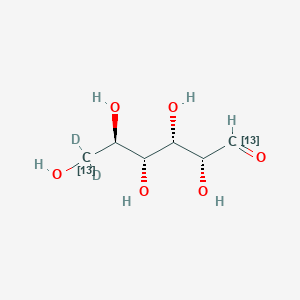
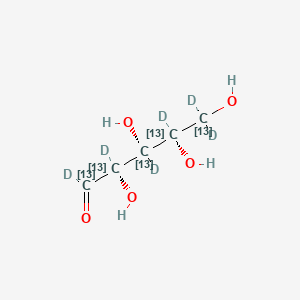
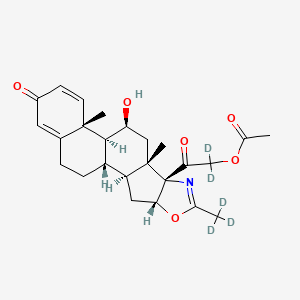
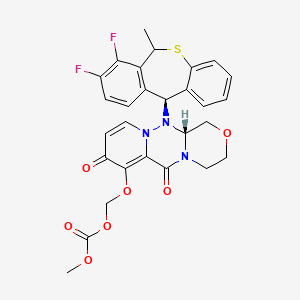
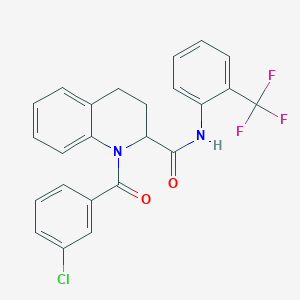
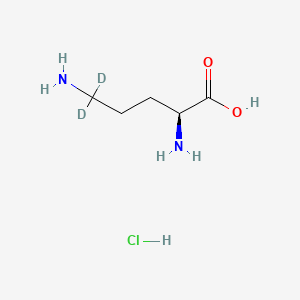
![3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)
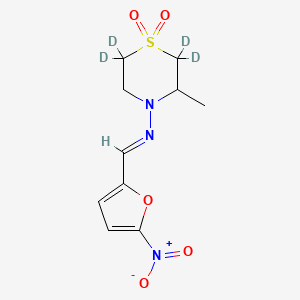
![3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12410776.png)
